2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(dimethylamino)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(dimethylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-24(2)17-8-6-15(7-9-17)22-21(25)13-16-12-19(28-23-16)14-5-10-18(26-3)20(11-14)27-4/h5-12H,13H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYWBMUJKPKXND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(dimethylamino)phenyl]acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group is introduced through a substitution reaction, often using a Grignard reagent or a similar organometallic compound.
Formation of the Acetamide Group: The acetamide group is formed by reacting the intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.
Introduction of the Dimethylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(dimethylamino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
2-[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(dimethylamino)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(dimethylamino)phenyl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table compares key structural features and properties of the target compound with structurally related analogs:
Key Observations:
- Core Heterocycle Influence : The 1,2-oxazole in the target compound offers a planar, aromatic scaffold distinct from thiadiazole () or triazole () cores. Oxadiazole analogs () may exhibit enhanced metabolic stability due to reduced ring strain.
- Substituent Effects: The 3,4-dimethoxyphenyl group is common in nitric oxide donors () and kinase inhibitors. Replacing dimethylamino (target compound) with morpholine () or piperazine () alters solubility and basicity.
- Pharmacological Potential: Thiazolotriazole derivatives () show anti-infective activity, while triazole/oxime hybrids () release nitric oxide. The target compound’s dimethylamino group may enhance blood-brain barrier penetration compared to polar substituents like hydroxyimino.
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
The compound 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(dimethylamino)phenyl]acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 357.37 g/mol. The compound features an oxazole ring linked to a dimethylamino-substituted phenyl acetamide, which contributes to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₄ |
| Molecular Weight | 357.37 g/mol |
| CAS Number | 953159-49-4 |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The oxazole and phenyl rings may facilitate π-π stacking interactions with aromatic amino acids in proteins, while the amide linkage can form hydrogen bonds, potentially affecting enzyme activity or receptor binding.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate the activity of receptors, influencing signal transduction pathways.
Biological Activities
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antitumor Activity : Compounds containing oxazole and indole moieties have shown promise in inhibiting tumor growth in various cancer cell lines.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial and fungal strains.
Case Studies
- Antitumor Activity : A study evaluated a series of oxazole derivatives against human cancer cell lines (e.g., Mia PaCa-2 and PANC-1). Compounds structurally related to this compound exhibited significant cytotoxicity, suggesting potential as anticancer agents .
- Antimicrobial Evaluation : Similar compounds were tested for antimicrobial efficacy against Staphylococcus aureus and Candida albicans using disk diffusion methods. Results indicated that certain derivatives displayed notable antimicrobial activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial for understanding how modifications to the chemical structure influence biological activity. For instance:
- Substituent Effects : Variations in the dimethylamino group or the position of methoxy groups on the phenyl ring can significantly alter potency and selectivity towards specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
